5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which are attributed to the presence of the trifluoromethyl group and the pyridine moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the biological activity and physical properties of the compound .
Vorbereitungsmethoden
The synthesis of 5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine involves several steps. One common method involves the reaction of 3,4-diaminopyridine with 3-(trifluoromethoxy)benzaldehyde under specific conditions. The reaction typically requires a catalyst and a solvent, such as ethanol or methanol, and is carried out at elevated temperatures . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the development of new drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making 5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine a valuable compound in drug discovery . In industry, it is used in the development of agrochemicals and other functional materials .
Wirkmechanismus
The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target proteins, leading to increased biological activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is unique due to the presence of both the trifluoromethoxy group and the pyridine moiety. Similar compounds include other trifluoromethylpyridines, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 3,5-dichloro-2,4,6-trifluoropyridine . These compounds share similar physicochemical properties but differ in their specific applications and biological activities. The unique combination of the trifluoromethoxy group and the pyridine moiety in this compound makes it particularly valuable in certain applications, such as drug discovery and agrochemical development .
Eigenschaften
Molekularformel |
C12H10F3N3O |
---|---|
Molekulargewicht |
269.22 g/mol |
IUPAC-Name |
5-[3-(trifluoromethoxy)phenyl]pyridine-3,4-diamine |
InChI |
InChI=1S/C12H10F3N3O/c13-12(14,15)19-8-3-1-2-7(4-8)9-5-18-6-10(16)11(9)17/h1-6H,16H2,(H2,17,18) |
InChI-Schlüssel |
PDDHETQJLAZQDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=CC(=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.